A Technical Guide to the Physicochemical Properties and Analytical Characterization of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
A Technical Guide to the Physicochemical Properties and Analytical Characterization of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
This guide provides an in-depth analysis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde, a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. Given its role as a specialized building block, publicly available data on its specific physicochemical properties are limited. Therefore, this document focuses not only on the known attributes but also on the robust analytical methodologies required to characterize such a compound, offering a framework for researchers and drug development professionals.
Molecular Profile and Strategic Importance
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde (CAS No. 851634-60-1) is a derivative of the tetrahydrobenzothiophene scaffold. This class of compounds is of significant interest as the saturated cyclohexane ring offers a three-dimensional geometry that can be advantageous for binding to biological targets compared to its flat, aromatic counterpart, benzothiophene. The aldehyde functional group at the 3-position is a versatile chemical handle, enabling a wide range of subsequent chemical transformations for library synthesis and lead optimization.[1]
Its primary utility is as a synthetic intermediate for producing more complex molecules, particularly in the development of novel therapeutic agents targeting areas like neurological disorders and oncology.[1]
Chemical Structure
The molecule consists of a thiophene ring fused to a cyclohexane ring, with an aldehyde group attached to the thiophene ring.
Caption: Chemical structure of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde.
Physicochemical Data Summary
Direct experimental data for this compound is not widely published. The following table summarizes its known identifiers and physical state. The absence of values for properties like boiling and melting points underscores the need for the rigorous experimental characterization detailed in the subsequent sections.
| Property | Value | Source |
| CAS Number | 851634-60-1 | [2] |
| Molecular Formula | C₉H₁₀OS | [2] |
| Molecular Weight | 166.24 g/mol | [2] |
| Physical State | Liquid | Chem-Impex[1] |
| Boiling Point | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Solubility | Data not available, expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | [2] |
| Purity | ≥ 95% (NMR) | Chem-Impex[1] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |
Recommended Analytical Workflow for Characterization
For a compound with limited published data, a multi-technique approach is essential to unambiguously confirm its structure and purity. The following workflow represents a self-validating system for characterization.
Caption: Standard workflow for the characterization of a synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR confirms the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR confirms the number of unique carbon atoms.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of δ 9.5-10.5 ppm . This significant downfield shift is characteristic of aldehyde protons.[3]
-
Thiophene Proton (C²-H): A singlet is expected between δ 7.5-8.0 ppm . Its position is influenced by the electron-withdrawing aldehyde group and the sulfur atom.
-
Aliphatic Protons (CH₂): The four methylene groups on the saturated ring are not equivalent. Protons at C4 and C7 (adjacent to the thiophene ring) would likely appear as multiplets around δ 2.5-2.9 ppm . Protons at C5 and C6 would appear as a more complex multiplet further upfield, around δ 1.7-2.0 ppm .
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon (C=O): Expected in the far downfield region, δ 180-190 ppm .
-
Thiophene Carbons: Four signals are expected in the aromatic/olefinic region (δ 120-150 ppm ).
-
Aliphatic Carbons (CH₂): Four distinct signals are expected in the upfield region (δ 20-30 ppm ).
Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the liquid sample into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Mixing: Cap the tube and invert several times to ensure a homogeneous solution.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H acquisition (e.g., 16-32 scans, 30° pulse, 2-second relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is ideal for rapidly identifying the presence of key functional groups, which have characteristic vibrational frequencies. For this molecule, the most critical absorption would be the carbonyl (C=O) stretch of the aldehyde.
Predicted Key IR Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹ . The conjugation with the thiophene ring would likely place it at the lower end of this range.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ .
-
sp² C-H Stretch (Thiophene): A medium absorption band is expected just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .
-
sp³ C-H Stretch (Aliphatic): Strong, sharp absorption bands are expected just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹ .
-
C=C Stretch (Thiophene): Medium-to-weak absorptions are expected in the 1400-1600 cm⁻¹ region.
Experimental Protocol (ATR-FTIR for Liquids):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental formula. Fragmentation patterns can also offer structural clues that corroborate NMR and IR data.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺•): A strong peak is expected at m/z = 166 , corresponding to the molecular weight of C₉H₁₀OS.
-
Isotope Peaks: The presence of sulfur would result in a characteristic M+2 peak (at m/z = 168) with an intensity of approximately 4.4% relative to the M+ peak, which is a key diagnostic feature.
-
Key Fragments: Expect a significant fragment at m/z = 165 from the loss of a hydrogen atom (M-1), and at m/z = 137 from the loss of the aldehyde group (M-CHO).
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the sample from any volatile impurities.
-
Ionization: As the compound elutes from the GC column, it enters the Mass Spectrometer source where it is ionized (e.g., by a 70 eV electron beam in EI mode).
-
Analysis: The ionized fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and compare the fragmentation pattern with the expected structure. The retention time from the GC provides an indication of purity.
Synthesis and Reactivity
While various synthetic routes are possible, a common and logical approach to this molecule is the Vilsmeier-Haack formylation of the 4,5,6,7-tetrahydrobenzo[b]thiophene precursor. This reaction uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as an electrophile to install the aldehyde group onto the electron-rich thiophene ring.
The reactivity of the aldehyde group makes this compound a valuable intermediate. It can readily undergo:
-
Reductive amination: To form amines.
-
Wittig reactions: To form alkenes.
-
Oxidation: To form the corresponding carboxylic acid.
-
Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.
Safety and Handling
-
Hazard Classification: This compound is classified as an irritant.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]
References
-
Chem-Impex International, Inc. (n.d.). 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde. Retrieved January 23, 2026, from [Link]
-
PrepChem. (n.d.). Preparation of benzo[b]thiophene-3-carboxaldehyde. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. Retrieved January 23, 2026, from [Link]
